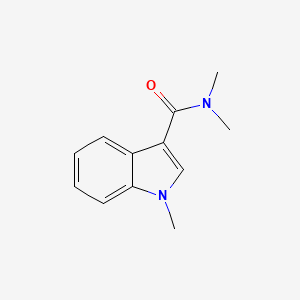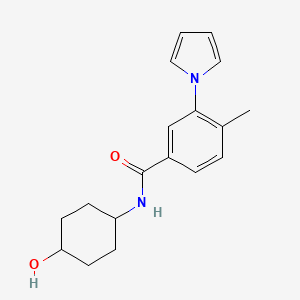
2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known by its chemical name, PTP1B inhibitor IX.
Mécanisme D'action
The mechanism of action of 2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide involves the inhibition of PTP1B. This compound binds to the active site of PTP1B and prevents it from dephosphorylating insulin receptor substrate-1 (IRS-1), which leads to the activation of the insulin signaling pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can increase insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In vivo studies have demonstrated that this compound can improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide is its potential as a PTP1B inhibitor. This compound has shown promising results in preclinical studies and may have therapeutic potential for the treatment of type 2 diabetes and obesity. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide. One area of research is the development of more potent and selective PTP1B inhibitors that can be used as therapeutic agents for the treatment of type 2 diabetes and obesity. Another area of research is the investigation of the potential applications of this compound in other fields, such as cancer research and neurodegenerative diseases. Finally, further studies are needed to elucidate the mechanism of action and the biochemical and physiological effects of this compound in different experimental settings.
Conclusion
In conclusion, 2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide is a chemical compound that has shown promising results in preclinical studies for its potential applications as a PTP1B inhibitor. This compound has the potential to be used as a therapeutic agent for the treatment of type 2 diabetes and obesity. Further research is needed to fully elucidate the mechanism of action and the biochemical and physiological effects of this compound in different experimental settings.
Méthodes De Synthèse
The synthesis of 2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide is a complex process that involves several steps. The first step involves the reaction of 2-nitrobenzaldehyde with 1,3-diaminopropane to form a Schiff base. This Schiff base is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 4-chloro-3-nitrobenzoic acid to form the desired compound.
Applications De Recherche Scientifique
2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide has been extensively studied for its potential applications as a PTP1B inhibitor. PTP1B is a protein tyrosine phosphatase that plays a crucial role in regulating insulin signaling and glucose homeostasis. Inhibition of PTP1B has been identified as a potential therapeutic strategy for the treatment of type 2 diabetes and obesity.
Propriétés
IUPAC Name |
2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-18(20-11-6-12-25-14-7-2-1-3-8-14)13-17-15-9-4-5-10-16(15)19(24)22-21-17/h1-5,7-10H,6,11-13H2,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDOXXUEFILMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCNC(=O)CC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B7471216.png)

![[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7471228.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7471240.png)






![1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B7471288.png)

![N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide](/img/structure/B7471307.png)